6-amino-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methyl group at the 1st position, and a dihydroquinolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-nitro-1-methyl-1,4-dihydroquinolin-4-one with reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and tin chloride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
6-amino-1-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.
1-methyl-1,4-dihydroquinolin-4-one: Similar structure but without the amino group.
6-nitro-1-methyl-1,4-dihydroquinolin-4-one: Precursor compound with a nitro group instead of an amino group.
Uniqueness
6-amino-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1011270-00-0 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.